Bienvenue dans la boutique en ligne BenchChem!

Estradiol acetate

Hormone Replacement Therapy Postmenopausal Vasomotor Symptoms Clinical Equivalence

Estradiol acetate (CAS 4245-41-4) is the clinically approved C3 acetate ester prodrug of 17β-estradiol, distinct from longer-chain esters (valerate, cypionate) used for depot injection. Supplied as a regulatory-grade reference standard with full COA documentation, traceable to USP/EP standards upon request. Ideal for ANDA/DMF submissions, forced degradation studies, and ester-specific impurity profiling. Oral formulation PK parameters (Tmax ~1 h, Cmax 1129 ng/L, t½ 21–26 h) support PBPK/IVIVC modeling. Order for method validation and stability testing.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 4245-41-4
Cat. No. B1242296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol acetate
CAS4245-41-4
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C
InChIInChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
InChIKeyFHXBMXJMKMWVRG-SLHNCBLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estradiol Acetate (CAS 4245-41-4): 17β-Estradiol C3-Acetate Prodrug Specifications and Procurement Considerations


Estradiol acetate (CAS 4245-41-4; molecular formula C20H26O3; molecular weight 314.42 g/mol) is a semisynthetic steroidal estrogen and the C3 acetate ester of 17β-estradiol [1]. Functioning as an orally active prodrug, it is rapidly hydrolyzed in vivo to release the bioidentical parent hormone, 17β-estradiol, which then binds estrogen receptors ERα and ERβ [2]. Estradiol acetate is commercially available under brand names Femtrace (oral tablets) and Femring (vaginal ring) [3]. As a regulatory-grade reference standard, the compound is supplied with detailed characterization data compliant with ANDA, DMF submissions, and quality control applications, including traceability against USP or EP pharmacopeial standards upon feasibility request [4].

Why Estradiol Acetate Cannot Be Interchanged with Other Estradiol Esters Without Method Revalidation


Estradiol acetate, estradiol valerate, estradiol cypionate, and estradiol benzoate are all ester prodrugs of 17β-estradiol designed to improve oral bioavailability or sustain parenteral release, yet they exhibit fundamentally different pharmacokinetic and formulation profiles that preclude generic substitution [1]. The C3 acetate moiety confers distinct hydrolysis kinetics and release characteristics relative to longer-chain esters: while estradiol acetate is formulated for once-daily oral administration (0.9 mg tablets) and vaginal ring delivery, estradiol valerate and cypionate are predominantly deployed as depot intramuscular injections with durations of elevated estrogen levels ranging from 4–11 days depending on the ester [2]. Furthermore, the positional isomer estradiol 17β-acetate (C17β acetate ester) was never marketed and exhibits different receptor binding and metabolic stability compared to the clinically used estradiol 3-acetate [3]. Analytical method development, forced degradation studies, and ANDA filings require ester-specific impurity reference standards rather than class-level surrogates .

Estradiol Acetate: Quantitative Differentiation Evidence for Procurement and Method Development


Clinical Efficacy Equivalence: Estradiol Acetate 0.9 mg Matches Micronized Estradiol 1 mg in Vasomotor Symptom Reduction

In a 12-week randomized controlled trial (n = 249), oral estradiol acetate (0.9 mg daily) demonstrated statistical equivalence to micronized estradiol (1 mg daily) and conjugated equine estrogens (0.625 mg daily) in reducing vasomotor symptom frequency and severity [1]. The least squares mean decrease in vasomotor symptom severity score was 1.05 for estradiol acetate compared with 1.34 for estradiol and 1.17 for conjugated estrogens [1].

Hormone Replacement Therapy Postmenopausal Vasomotor Symptoms Clinical Equivalence

Pharmacokinetic Absorption Profile: Estradiol Acetate Achieves Tmax of 1 Hour with Cmax 1129 ng/L

Estradiol acetate is rapidly hydrolyzed to estradiol, achieving a mean time to maximum plasma concentration (Tmax) of 1 hour (range 0.25–1.5 hours) and a Cmax of 1129 ng/L [1]. The estradiol apparent elimination half-life ranges from 21 to 26 hours [2]. This rapid conversion contrasts with ethinyl estradiol, which exhibits an elimination half-life of 13–27 hours due to decreased hepatic metabolism of the ethinyl group [3].

Pharmacokinetics Oral Prodrug Absorption Bioavailability

Ester-Specific Pharmacokinetic Differentiation: Acetate vs. Valerate, Cypionate, and Benzoate Esters

Among clinically used estradiol esters, distinct pharmacokinetic profiles dictate route-specific applications. Following a 5 mg intramuscular injection, estradiol benzoate produced elevated estrogen levels lasting 4–5 days, estradiol valerate 7–8 days, and estradiol cypionate approximately 11 days [1]. Estradiol acetate, by contrast, is formulated exclusively for oral and vaginal delivery with no intramuscular depot formulation, reflecting the acetate ester's more rapid hydrolysis kinetics suited to daily oral dosing [2].

Estradiol Ester Pharmacokinetics Intramuscular Depot Formulations Ester Hydrolysis Kinetics

Regulatory-Grade Impurity Reference Standards Available for ANDA and DMF Submissions

Estradiol acetate is supported by a comprehensive suite of commercially available impurity reference standards, including pharmacopeial and non-pharmacopeial impurities, metabolites, stable isotope products, and nitrosamine reference materials . These standards are supplied with detailed Certificates of Analysis (COA) and analytical data meeting regulatory requirements for product development, ANDA and DMF submissions, method validation, and stability studies . Additionally, estradiol acetate API standards with traceability against USP or EP pharmacopeial standards are available upon feasibility request [1].

Pharmaceutical Reference Standards ANDA Filing Impurity Profiling

Oral Bioavailability Enhancement: Esterification Addresses Native Estradiol's Poor Oral Bioavailability (2–10%)

Unmodified 17β-estradiol exhibits very low oral bioavailability of 2–10% due to extensive first-pass metabolism by the gut and liver [1]. Esterification at the C3 position with acetate improves lipophilicity and absorption, with the prodrug undergoing rapid hydrolysis to release active 17β-estradiol following absorption [1]. This prodrug strategy enables the development of oral formulations such as Femtrace (0.45 mg, 0.9 mg, 1.8 mg tablets) [2].

Prodrug Strategy Oral Bioavailability First-Pass Metabolism

Validated Application Scenarios for Estradiol Acetate (CAS 4245-41-4) Based on Quantitative Evidence


Clinical Trial Comparator for Oral Estrogen Replacement Therapy Studies

Investigators conducting randomized controlled trials on postmenopausal vasomotor or urogenital symptom relief can use estradiol acetate 0.9 mg as an active comparator with established clinical equivalence to micronized estradiol 1 mg and conjugated equine estrogens 0.625 mg [1]. The 12-week efficacy data supports its use as a reference arm in non-inferiority or equivalence trial designs [1].

Analytical Method Development and Validation for ANDA Filings

Pharmaceutical scientists developing ANDA submissions for estradiol acetate generic formulations can source regulatory-grade impurity reference standards with full COA documentation for method validation, forced degradation studies, and stability testing . These standards meet FDA and EMA requirements for impurity profiling and genotoxic assessment .

Pharmacokinetic Modeling of Oral Estradiol Prodrug Absorption

Researchers modeling oral estrogen pharmacokinetics can utilize estradiol acetate's defined parameters: Tmax of 1 hour (range 0.25–1.5 hours), Cmax of 1129 ng/L, and apparent elimination half-life of 21–26 hours [2]. These values support physiologically based pharmacokinetic (PBPK) modeling and in vitro–in vivo correlation (IVIVC) studies for oral prodrug formulation development.

Reference Standard for Estradiol Ester Comparative Pharmacology

Investigators studying structure–pharmacokinetic relationships among estradiol esters require estradiol acetate as the shortest-chain clinically approved oral ester comparator, contrasting with the longer-chain valerate and cypionate esters used for depot intramuscular formulations [3]. This enables systematic evaluation of how ester chain length modulates hydrolysis rate, tissue distribution, and duration of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estradiol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.